Para-Bromine Lipophilicity and H-Bond Acceptor Capacity
Ac-D-Phe(4-Br)-OH exhibits a computed XLogP3 value of 0.8, substantially higher than that of unsubstituted Ac-D-Phe-OH (estimated XLogP3 ≈ -0.3) and its 4-fluoro analog Ac-D-Phe(4-F)-OH (estimated XLogP3 ≈ -0.1) [1][2]. This increased lipophilicity, conferred by the polarizable bromine atom, enhances passive membrane permeability and hydrophobic pocket occupancy. Additionally, Ac-D-Phe(4-Br)-OH presents 3 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites, providing greater intermolecular interaction capacity compared to non-halogenated analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = 0.8; H-bond donors = 2; H-bond acceptors = 3 |
| Comparator Or Baseline | Ac-D-Phe-OH (XLogP3 ≈ -0.3, estimated); Ac-D-Phe(4-F)-OH (XLogP3 ≈ -0.1, estimated) |
| Quantified Difference | Δ XLogP3 ≈ +1.1 vs unsubstituted; ≈ +0.9 vs 4-fluoro analog |
| Conditions | Computed physicochemical properties via PubChem (XLogP3 3.0 algorithm); comparator data estimated from structural analogs [1] |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability in cell-based assays and enhanced binding to hydrophobic protein pockets, justifying selection of the 4-bromo derivative over less lipophilic alternatives when target engagement requires hydrophobic complementarity.
- [1] PubChem. (n.d.). AC-P-Bromo-DL-phe-OH, CID 5172487. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/AC-P-Bromo-DL-phe-OH View Source
- [2] PubChem. (n.d.). Acetylphenylalanine, CID 99525 (baseline Ac-Phe-OH reference). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Acetylphenylalanine View Source
